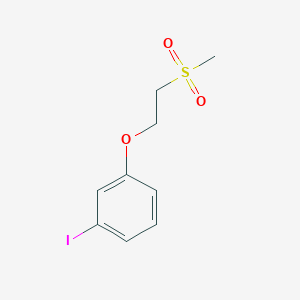
1-Iodo-3-(2-(methylsulfonyl)ethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-3-(2-(methylsulfonyl)ethoxy)benzene is an organic compound characterized by the presence of an iodine atom, a methylsulfonyl group, and an ethoxy group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Iodo-3-(2-(methylsulfonyl)ethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has a suitable leaving group, such as a halogen.
Substitution Reaction: The halogen is substituted with an iodine atom using an iodinating agent like iodine monochloride (ICl) or sodium iodide (NaI) in the presence of a catalyst.
Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is added via a sulfonation reaction, typically using methylsulfonyl chloride (CH3SO2Cl) in the presence of a base like pyridine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Iodo-3-(2-(methylsulfonyl)ethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Iodo-3-(2-(methylsulfonyl)ethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Medicine: Its derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Iodo-3-(2-(methylsulfonyl)ethoxy)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom and the methylsulfonyl group can act as leaving groups or electrophiles, facilitating nucleophilic substitution and coupling reactions. The ethoxy group can also participate in etherification reactions, contributing to the compound’s versatility in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
1-Iodo-3-(2-(methylsulfonyl)ethoxy)benzene can be compared with similar compounds such as:
1-Bromo-3-(2-(methylsulfonyl)ethoxy)benzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
1-Iodo-4-(2-(methylsulfonyl)ethoxy)benzene: Similar structure but with the ethoxy group in a different position, affecting the compound’s chemical properties and reactivity.
1-Iodo-3-(2-(methylthio)ethoxy)benzene: Similar structure but with a methylthio group instead of a methylsulfonyl group, resulting in different chemical behavior and applications.
Eigenschaften
IUPAC Name |
1-iodo-3-(2-methylsulfonylethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO3S/c1-14(11,12)6-5-13-9-4-2-3-8(10)7-9/h2-4,7H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNFOWLOUMXUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCOC1=CC(=CC=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B7868963.png)



![5-[(4-Nitrophenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7868992.png)






